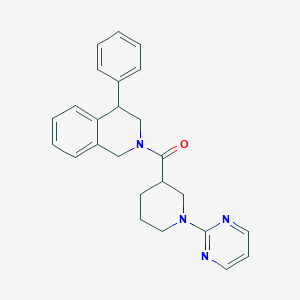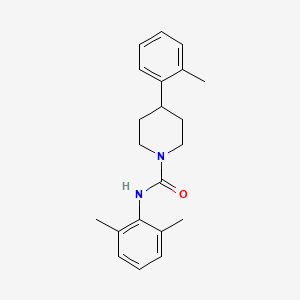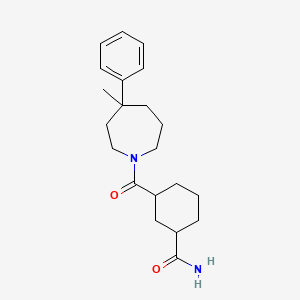![molecular formula C16H18N2O6S B6963611 2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid](/img/structure/B6963611.png)
2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group attached to a methoxyphenyl acetic acid backbone, with a dimethyl-oxopyridinyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid typically involves multiple steps:
Formation of the Pyridinyl Moiety: The starting material, 1,4-dimethyl-2-oxopyridine, can be synthesized through a condensation reaction involving appropriate precursors under controlled conditions.
Sulfamoylation: The pyridinyl compound is then reacted with a sulfamoyl chloride derivative in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Methoxyphenyl Acetic Acid Attachment: The intermediate product is further reacted with 2-methoxyphenyl acetic acid under coupling conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of metal-catalyzed processes.
Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new drugs due to its sulfamoyl and pyridinyl groups, which are common in bioactive molecules.
Biological Studies: Investigating its effects on cellular processes and pathways, particularly those involving sulfamoyl-containing compounds.
Industry
Agriculture: Possible applications as a herbicide or pesticide due to its structural similarity to known agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could mimic natural substrates or inhibitors, while the pyridinyl moiety might enhance binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic.
Methoxyphenyl Acetic Acid Derivatives: Compounds with similar backbones but different substituents.
Pyridinyl Derivatives: Compounds containing the pyridinyl moiety but lacking the sulfamoyl group.
Uniqueness
2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-[5-[(1,4-dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-10-6-7-18(2)16(21)15(10)17-25(22,23)12-4-5-13(24-3)11(8-12)9-14(19)20/h4-8,17H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGPMQNOXOZXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl-methylsulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6963529.png)

![(2-Methylpyridin-4-yl)-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6963538.png)

![4-[(4aS,9aS)-6-bromo-1,2,3,4,4a,9a-hexahydrocarbazole-9-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6963548.png)

![1-[1-(2-fluorophenyl)-4-hydroxypyrazole-3-carbonyl]-N,N-dimethylpiperidine-3-sulfonamide](/img/structure/B6963570.png)
![5-Bromo-2-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine](/img/structure/B6963578.png)
![(1-ethyl-3,5-dimethylpyrazol-4-yl)-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6963588.png)
![2-[4-[2-[(5-Chlorothiophen-2-yl)methyl-methylamino]acetyl]piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B6963594.png)
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6963599.png)
![4-[(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid](/img/structure/B6963609.png)
![2-Methyl-4-[(4-propan-2-yloxyphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B6963615.png)

